molecular formula C19H15ClFNO3 B12181545 6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12181545
M. Wt: 359.8 g/mol
InChI Key: MQNHPHDSFKXCHX-UHFFFAOYSA-N
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Description

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, including a chloro group, a fluorophenyl group, and a chromeno-oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize reaction conditions and minimize by-products. These methods are designed to meet the demands of large-scale production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., N-bromosuccinimide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.

Scientific Research Applications

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-9-(4-fluorophenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H15ClFNO3/c1-10-11(2)19(23)25-17-14(10)7-16(20)18-15(17)8-22(9-24-18)13-5-3-12(21)4-6-13/h3-7H,8-9H2,1-2H3

InChI Key

MQNHPHDSFKXCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F)C

Origin of Product

United States

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